Diethyl malonyldicarbamate
Overview
Description
Diethyl malonyldicarbamate is not directly mentioned in the provided papers, but related compounds such as diethyl malonate and diethyldithiocarbamate are discussed. Diethyl malonate is a diethyl ester of malonic acid and is often used as a starting material in organic synthesis due to its reactivity in various chemical reactions . Diethyldithiocarbamate (DETC) is a related compound that has been studied for its inhibitory effects on macrophage NO synthase and its interactions with DNA synthesis . DETC is also a metabolite of disulfiram and has been shown to interact with prostaglandin H synthase .
Synthesis Analysis
The synthesis of alpha-aryl malonates from diethyl malonate has been described using a copper-catalyzed arylation method. This process involves the coupling of an aryl iodide with diethyl malonate in the presence of cesium carbonate, copper(I) iodide, and 2-phenylphenol, yielding the alpha-aryl malonate in good to excellent yields . Another synthesis technique for producing carbonyl diethyl malonate from diethyl malonate has been reported, which involves chlorination, replacement, desalination, and vacuum rectification, resulting in a high recovery ratio and purity suitable for industrial production .
Molecular Structure Analysis
While the molecular structure of diethyl malonyldicarbamate is not directly analyzed in the provided papers, the structure of diethyl malonate and its derivatives are implied to be key intermediates in the synthesis of various compounds. For instance, diethyl 2-(2-chloronicotinoyl)malonate is mentioned as an important intermediate in the synthesis of small molecule anticancer drugs .
Chemical Reactions Analysis
Diethyl malonate and its derivatives participate in a variety of chemical reactions. The copper-catalyzed arylation of diethyl malonate is an example of a reaction that forms alpha-aryl malonates, which are useful synthetic intermediates . Diethyldithiocarbamate has been shown to inhibit the induction of macrophage NO synthase by interfering with the nuclear transcription factor kappa B (NF-kappaB) pathway . It also inhibits both scheduled and unscheduled DNA synthesis in rat thymocytes, suggesting an effect on ribonucleotide reductase and DNA polymerase alpha . Additionally, diethyldithiocarbamate can react with high oxidation state intermediates of prostaglandin H synthase, acting as a reducing agent .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl malonyldicarbamate are not directly discussed in the provided papers. However, the properties of related compounds such as diethyl malonate and diethyldithiocarbamate can be inferred. Diethyl malonate is a colorless, fragrant liquid that is used in perfumes and as a flavoring agent, as well as a versatile reagent in organic synthesis . Diethyldithiocarbamate is known for its metal-chelating properties and its ability to inhibit certain enzymes, as seen in its interactions with macrophage NO synthase and prostaglandin H synthase .
Scientific Research Applications
Diethyl malonyldicarbamate is a chemical compound with the CAS Number: 49754-15-6 . It is a white to yellow powder or crystals and is often used in various scientific fields.
One of the fields where this compound might be used is in the synthesis of dithiocarbamates . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (as a pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .
The synthesis of dithiocarbamates involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .
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Organic Synthesis : Diethyl malonyldicarbamate can be used as a building block in organic synthesis . It can be used to synthesize other complex organic compounds.
Diethyl malonyldicarbamate is a chemical compound with the CAS Number: 49754-15-6 . It is a white to yellow powder or crystals and is often used in various scientific fields.
One of the fields where this compound might be used is in the synthesis of dithiocarbamates . Dithiocarbamates are organosulfur ligands which form stable complexes with metals . They have wide applications in various fields such as accelerating vulcanization, acting as flotation agents, agriculture (as a pesticide), biology, materials science, medicine, organic synthesis, photo-stabilizing polymers, and protecting radiators .
The synthesis of dithiocarbamates involves the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .
Safety And Hazards
When handling Diethyl malonyldicarbamate, it is advised to avoid dust formation and avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation is necessary, and all sources of ignition should be removed .
properties
IUPAC Name |
ethyl N-[3-(ethoxycarbonylamino)-3-oxopropanoyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O6/c1-3-16-8(14)10-6(12)5-7(13)11-9(15)17-4-2/h3-5H2,1-2H3,(H,10,12,14)(H,11,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOPJTBOMCSYAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)CC(=O)NC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198021 | |
Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl malonyldicarbamate | |
CAS RN |
49754-15-6 | |
Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049754156 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamic acid, (1,3-dioxo-1,3-propanediyl)bis-, diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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